molecular formula C8H8O4S B3031706 2-Hydroxy-5-(methylsulfonyl)benzaldehyde CAS No. 632628-02-5

2-Hydroxy-5-(methylsulfonyl)benzaldehyde

Cat. No. B3031706
Key on ui cas rn: 632628-02-5
M. Wt: 200.21
InChI Key: ULGVXKLEKPONQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08067445B2

Procedure details

5-Bromosalicylaldehyde (0.402 g, 2.0 mmol), sodium methanesulfinate (0.918 g, 9.0 mmol), and copper(I) iodide (1.71 g, 9.0 mmol) were combined in NMP (16 mL) and stirred under N2 at 140° C. overnight. The mixture was diluted with 1:1 EtOAc:hexanes (150 mL) and filtered through a pad of Celite. The filtrate was washed three times with H2O, and then dried, filtered, and concentrated. The residue was purified by silica gel chromatography (0-100% EtOAc in hexanes) to give the title compound.
Quantity
0.402 g
Type
reactant
Reaction Step One
Quantity
0.918 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
copper(I) iodide
Quantity
1.71 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[C:6]([CH:7]=[O:8])[C:5]([OH:10])=[CH:4][CH:3]=1.[CH3:11][S:12]([O-:14])=[O:13].[Na+]>CN1C(=O)CCC1.CCOC(C)=O.[Cu]I>[OH:10][C:5]1[CH:4]=[CH:3][C:2]([S:12]([CH3:11])(=[O:14])=[O:13])=[CH:9][C:6]=1[CH:7]=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0.402 g
Type
reactant
Smiles
BrC1=CC=C(C(C=O)=C1)O
Step Two
Name
Quantity
0.918 g
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Step Three
Name
Quantity
16 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
copper(I) iodide
Quantity
1.71 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred under N2 at 140° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
hexanes (150 mL) and filtered through a pad of Celite
WASH
Type
WASH
Details
The filtrate was washed three times with H2O
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (0-100% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.